L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine is a peptide compound composed of five amino acids: asparagine, tyrosine, tryptophan, isoleucine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using DTT or TCEP.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, TCEP, neutral pH.
Substitution: Site-directed mutagenesis kits, PCR.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanyl-: Similar structure but with an additional alanine residue.
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutaminyl-: Contains glutamine instead of alanine.
Uniqueness
L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets.
Properties
CAS No. |
872992-75-1 |
---|---|
Molecular Formula |
C33H43N7O8 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H43N7O8/c1-4-17(2)28(32(46)37-18(3)33(47)48)40-31(45)26(14-20-16-36-24-8-6-5-7-22(20)24)39-30(44)25(13-19-9-11-21(41)12-10-19)38-29(43)23(34)15-27(35)42/h5-12,16-18,23,25-26,28,36,41H,4,13-15,34H2,1-3H3,(H2,35,42)(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)/t17-,18-,23-,25-,26-,28-/m0/s1 |
InChI Key |
FMEKDPUCDIERLI-UKXGLHBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.